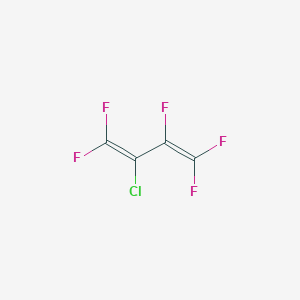

2-Chloropentafluoro-1,3-butadiene

Description

2-Chloropentafluoro-1,3-butadiene (CAS 392-42-7) is a halogenated derivative of 1,3-butadiene with a chlorine atom at position 2 and fluorine atoms occupying the remaining positions. Its structure (CClF₂-CF₂-CF₂-CF₂) combines the electronegativity of fluorine and the moderate electron-withdrawing effects of chlorine, influencing its chemical reactivity, stability, and physical properties.

Properties

IUPAC Name |

2-chloro-1,1,3,4,4-pentafluorobuta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4ClF5/c5-1(3(7)8)2(6)4(9)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZMAJGEFXFVCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(=C(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4ClF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371493 | |

| Record name | 2-Chloropentafluoro-1,3-butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392-42-7 | |

| Record name | 2-Chloropentafluoro-1,3-butadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=392-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloropentafluoro-1,3-butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Chloropentafluoro-1,3-butadiene typically involves the chlorination of butadiene using chlorine gas . This process is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a solvent and a catalyst to facilitate the chlorination process .

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The industrial process also involves stringent safety measures due to the hazardous nature of the reactants and the product .

Chemical Reactions Analysis

2-Chloropentafluoro-1,3-butadiene undergoes various types of chemical reactions, including:

Cycloaddition Reactions: This compound readily participates in cycloaddition reactions, forming cyclic compounds.

Nucleophilic Substitution Reactions: It reacts with nucleophiles such as alkoxides and carbanions, leading to the formation of substituted products.

Halogenation Reactions: This compound reacts with halogens at room temperature to form chlorinated dienes.

Common reagents used in these reactions include alkoxides, carbanions, and halogens. The major products formed from these reactions are cyclic compounds, substituted dienes, and chlorinated dienes .

Scientific Research Applications

Polymer Production

1.1 Neoprene Synthesis

One of the primary applications of 2-chloropentafluoro-1,3-butadiene is in the synthesis of neoprene, a type of synthetic rubber. This compound serves as a monomer that undergoes polymerization through Ziegler-Natta catalysts. Neoprene exhibits excellent chemical stability, resistance to degradation, and flexibility, making it suitable for various industrial applications such as:

- Adhesives

- Coatings

- Sealants

- Automotive parts

The polymerization process involves the formation of polychloroprene, which is characterized by its unique properties that combine elasticity with durability .

1.2 Specialty Polymers

Beyond neoprene, this compound can be utilized to create specialty polymers with tailored properties. For instance, modifications in the polymerization conditions can yield materials with specific thermal and mechanical characteristics suited for high-performance applications in aerospace and automotive industries .

Chemical Intermediates

2.1 Synthesis of Fluorinated Compounds

The presence of chlorine and fluorine atoms in this compound allows for its use as an intermediate in synthesizing fluorinated organic compounds. These compounds are essential in various fields including:

- Pharmaceuticals : Fluorinated drugs often exhibit enhanced biological activity.

- Agrichemicals : Fluorinated pesticides have improved efficacy and stability.

Research has shown that compounds derived from this compound can lead to products with better performance profiles compared to their non-fluorinated counterparts .

Environmental Considerations

3.1 Toxicity and Safety

While this compound has valuable applications, it is essential to consider its environmental impact and toxicity. Studies indicate that exposure to chlorinated compounds can pose health risks, including carcinogenic effects associated with long-term exposure to similar compounds . Therefore, research continues to focus on developing safer alternatives and improving handling procedures in industrial settings.

Case Studies

4.1 Industrial Applications

A notable case study involves the use of this compound in the production of specialized adhesives used in automotive manufacturing. The adhesive formulations incorporating this compound demonstrated superior bonding strength and resistance to temperature fluctuations compared to traditional adhesives.

4.2 Research on Polymer Properties

Another study investigated the mechanical properties of polychloroprene synthesized from this compound under varying polymerization conditions. Results indicated that adjusting the catalyst concentration significantly influenced the tensile strength and elongation at break of the resulting polymers.

Mechanism of Action

The mechanism by which 2-Chloropentafluoro-1,3-butadiene exerts its effects is primarily through its high reactivity in cycloaddition and nucleophilic substitution reactions. In cycloaddition reactions, it acts as a dienophile, reacting with dienes to form cyclic compounds . In nucleophilic substitution reactions, it reacts with nucleophiles to form substituted products .

Comparison with Similar Compounds

Structural and Electronic Features

The table below summarizes key structural and electronic differences among 2-Chloropentafluoro-1,3-butadiene and related compounds:

Key Observations :

- Fluorine's small atomic size and high electronegativity in hexafluoro-1,3-butadiene lead to shorter bond lengths and a planar geometry, enhancing conjugation .

- Chlorine in chloroprene introduces moderate electron-withdrawing effects, facilitating polymerization into neoprene .

- Mixed halogenation in this compound likely results in intermediate reactivity between fully fluorinated and chlorinated analogs.

Cyclization Behavior (Table 1)

Evidence from cyclization reactions of substituted dienes (e.g., 1-methoxy-1,3-butadiene) shows that unsymmetrical dienes yield product mixtures due to competing reaction pathways . For example:

- 1-Methoxy-1,3-butadiene forms products in a 45:55 ratio.

- 1-Acetoxy-1,3-butadiene yields a 20:80 ratio .

Implications for this compound :

- The chlorine and fluorine substituents may sterically and electronically direct cyclization, favoring specific regioisomers. Fluorine's strong electron-withdrawing nature could reduce diene reactivity compared to alkyl- or alkoxy-substituted analogs.

Polymerization and Industrial Use

- Chloroprene : Polymerizes to neoprene, a synthetic rubber resistant to oils and heat .

- Hexafluoro-1,3-butadiene : Used in specialty applications like electronics and refrigerants due to its thermal stability .

- This compound: Potential use in fluorinated polymers or as an intermediate in organofluorine synthesis, though direct evidence is lacking.

Toxicity Profiles

Key Findings :

- Halogenation generally increases toxicity, as seen in HCBD (nephrotoxicity) and 1,3-butadiene (carcinogenicity).

- The absence of toxicity data for this compound underscores the need for targeted studies.

Physical Properties

While specific data (e.g., boiling points) are unavailable in the provided evidence, trends can be inferred:

- Fluorinated analogs (e.g., C₄F₆) exhibit lower boiling points than chlorinated counterparts due to fluorine's low molecular weight and weak intermolecular forces.

- Chlorinated analogs (e.g., HCBD) have higher densities and boiling points owing to chlorine's larger atomic mass.

Biological Activity

2-Chloropentafluoro-1,3-butadiene (C4ClF5) is a polyhalogenated compound known for its high reactivity and potential biological implications. This article explores its biological activity, mechanisms of action, and effects on cellular processes based on diverse research findings.

- Chemical Formula : C4ClF5

- Molecular Weight : 178.49 g/mol

- Structure : The compound features a butadiene backbone substituted with chlorine and fluorine atoms, enhancing its reactivity.

This compound interacts with biomolecules through various mechanisms:

- Binding to Proteins and Nucleic Acids : It can form stable complexes with proteins and nucleic acids, disrupting normal cellular functions and potentially leading to toxicity.

- Enzyme Inhibition : This compound can inhibit enzyme activity by binding to active sites, preventing substrate access. This inhibition can affect metabolic pathways crucial for cell survival.

| Mechanism | Description |

|---|---|

| Protein Binding | Forms complexes that disrupt cellular functions |

| Enzyme Inhibition | Prevents substrate access at active sites |

| Nucleophilic Reactions | Induces cycloaddition and substitution reactions |

Biological Activity

The biological activity of this compound has been studied in various contexts:

- Cellular Effects : Exposure can lead to alterations in gene expression and cell signaling pathways. For instance, it has been shown to upregulate genes involved in stress response and detoxification processes.

- Toxicity Profiles : In animal models, varying dosages have demonstrated different toxicity levels. At higher concentrations, significant adverse effects such as anemia and leukopenia were observed, indicating its potential as a toxic agent .

Study 1: Toxicity in Animal Models

A study examined the effects of this compound on rats and mice:

- Dosage : Rats exposed to concentrations of 2,200 mg/m³ showed decreased weight gain during pregnancy.

- Findings : Long-term exposure resulted in testicular and ovarian atrophy in mice .

Study 2: Enzyme Activity Inhibition

Research indicated that this compound inhibited catalase activity in vitro:

- Results : This inhibition led to increased oxidative stress markers in treated cells, suggesting a potential mechanism for its toxic effects .

Biochemical Pathways

The interactions of this compound affect several biochemical pathways:

- Phase I Metabolism : It undergoes oxidation and reduction reactions catalyzed by cytochrome P450 enzymes, which can modify its biological activity and toxicity profile.

- Transport Mechanisms : Due to its lipophilic nature, it can diffuse across cell membranes or be transported by specific proteins within cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.